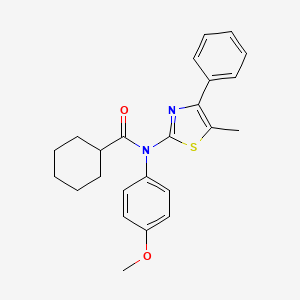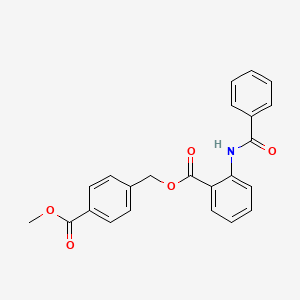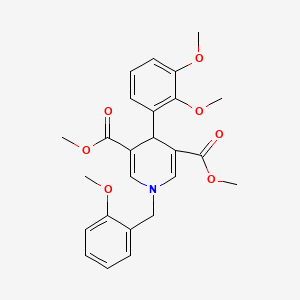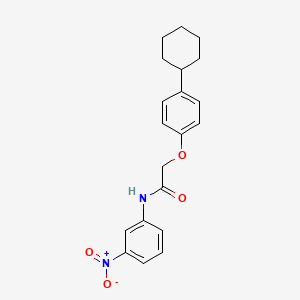
N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as MTIP, is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). MC4R is a G protein-coupled receptor that is involved in the regulation of appetite and energy balance. MTIP has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide acts as a selective antagonist of the MC4R. MC4R is expressed in the hypothalamus and is involved in the regulation of appetite and energy balance. This compound binds to the MC4R and blocks its activation by the endogenous ligands α-MSH and ACTH. This leads to a decrease in appetite and an increase in energy expenditure.
Biochemical and physiological effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, this compound has been shown to reduce inflammation and improve liver function in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide in lab experiments is its high selectivity and potency for the MC4R. This allows for more precise and specific manipulation of the MC4R signaling pathway. However, one limitation of using this compound is its relatively high cost compared to other MC4R antagonists.
Direcciones Futuras
1. Further studies are needed to investigate the long-term effects of N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide on body weight and metabolic health in animal models and humans.
2. Combination therapies using this compound and other drugs targeting the MC4R signaling pathway should be explored for their potential synergistic effects.
3. The use of this compound in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, should be investigated.
4. The development of more cost-effective methods for synthesizing this compound should be explored to increase its availability for research purposes.
5. The potential use of this compound as a tool for studying the role of the MC4R in other physiological processes, such as stress and anxiety, should be investigated.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity. This compound has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-17-22(18-9-5-3-6-10-18)25-24(29-17)26(20-13-15-21(28-2)16-14-20)23(27)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUMYYRJZZBXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3547132.png)
![3,5-dichloro-N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3547143.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3547148.png)
![4-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}morpholine](/img/structure/B3547151.png)
![3-nitrobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3547154.png)


![N-[4-(acetylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3547176.png)
![1-[3-(2-chloro-4-nitrophenoxy)benzoyl]azepane](/img/structure/B3547186.png)
![N-(3,5-dimethylphenyl)-2-{2-[(4-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3547190.png)
![N-(4-fluorophenyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B3547198.png)


![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3547243.png)